Methyl 4-cyclohexenyl-2,4-dioxobutanoate
Description
Methyl 4-cyclohexenyl-2,4-dioxobutanoate (C₁₁H₁₄O₄) is a β-diketo ester characterized by a cyclohexenyl substituent at the 4-position.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 4-(cyclohexen-1-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H14O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h5H,2-4,6-7H2,1H3 |
InChI Key |
WZBHQULQSRUCPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyclohexenyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclohexenyl-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. Advanced purification techniques such as chromatography may be employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyclohexenyl-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of cyclohexenyl ketones or carboxylic acids.
Reduction: Formation of cyclohexenyl alcohols or alkanes.
Substitution: Formation of various substituted cyclohexenyl derivatives.
Scientific Research Applications
Chemistry: Methyl 4-cyclohexenyl-2,4-dioxobutanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .
Medicine: Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and fine chemicals .
Mechanism of Action
The mechanism of action of methyl 4-cyclohexenyl-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-cyclopropyl-2,4-dioxobutanoate
- Molecular Formula : C₈H₁₀O₄
- Molar Mass : 170.16 g/mol
- Physical Properties :
- Applications :
- Key Difference : The cyclopropyl group introduces ring strain, enhancing reactivity in nucleophilic additions compared to the cyclohexenyl analog.
Ethyl 4-cyclohexyl-2,4-dioxobutanoate
Methyl 4-phenyl-2,4-dioxobutanoate
- Molecular Formula : C₁₁H₁₀O₄
- Synonyms: Methyl benzoylpyruvate
- Applications :
- Key Difference : The aromatic phenyl group enables π-π interactions, enhancing stability in crystalline phases compared to aliphatic substituents.
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
- CAS Number : 35322-20-4
- Hazards : Classified as an irritant (H315, H319, H335), requiring handling under ventilation .
- Key Difference : The methoxy group increases electron density, directing electrophilic substitutions regioselectively.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
